(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 518018-77-4
VCID: VC6715658
InChI: InChI=1S/C18H18N4O2/c1-24-15-6-4-5-14(11-15)12-20-21-18(23)9-10-22-13-19-16-7-2-3-8-17(16)22/h2-8,11-13H,9-10H2,1H3,(H,21,23)/b20-12+
SMILES: COC1=CC=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide

CAS No.: 518018-77-4

Cat. No.: VC6715658

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide - 518018-77-4

Specification

CAS No. 518018-77-4
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name 3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
Standard InChI InChI=1S/C18H18N4O2/c1-24-15-6-4-5-14(11-15)12-20-21-18(23)9-10-22-13-19-16-7-2-3-8-17(16)22/h2-8,11-13H,9-10H2,1H3,(H,21,23)/b20-12+
Standard InChI Key ZHFUTDOYRGOKIW-UDWIEESQSA-N
SMILES COC1=CC=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • A 1H-benzo[d]imidazole ring system, known for its role in DNA intercalation and enzyme inhibition .

  • A propanehydrazide linker, which facilitates hydrogen bonding and coordination with biological targets .

  • An (E)-3-methoxybenzylidene group, contributing to π-π stacking interactions and metabolic stability .

The E-configuration of the benzylidene double bond is critical for maintaining planar geometry, optimizing interactions with hydrophobic enzyme pockets .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight322.368 g/mol
IUPAC Name3-(Benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
SMILESCOC₁=CC=CC(=C₁)C=NNC(=O)CCN₂C=NC₃=CC=CC=C₃₂
SolubilityNot experimentally determined

The Standard InChIKey (ZHFUTDOYRGOKIW-UDWIEESQSA-N) confirms stereochemical uniqueness, while the absence of solubility data underscores the need for further physicochemical characterization .

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized through a multi-step protocol:

  • Nucleophilic Substitution: Benzimidazole reacts with methyl 3-bromopropionate in dimethylformamide (DMF) under basic conditions (K₂CO₃, 18-crown-6) to yield methyl 3-(1H-benzo[d]imidazol-1-yl)propanoate .

  • Hydrazinolysis: Treatment with excess hydrazine hydrate in ethanol converts the ester to 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide .

  • Condensation: Reaction with 3-methoxybenzaldehyde in acidic media forms the final hydrazone product via Schiff base formation .

Critical Reaction Parameters:

  • Temperature: 0–5°C for initial steps, room temperature for hydrazinolysis .

  • Catalysts: 18-crown-6 enhances ion mobility in substitution reactions .

  • Purification: Thin-layer chromatography (TLC) monitors reaction progress.

Chemical Reactivity

The hydrazone moiety (-NH-N=C-) undergoes:

  • Cyclization: With CS₂/KOH to form 1,3,4-thiadiazoles, as demonstrated in analogous compounds .

  • Oxidation: Potential conversion to azides under nitrosating conditions (NaNO₂/HCl) .

  • Tautomerism: Keto-enol tautomerism influences electronic properties and binding affinity .

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

Recent studies on structurally homologous benzimidazole-hydrazide-hydrazones reveal potent inhibition of human carbonic anhydrase I/II (hCA I/II) :

CompoundhCA I IC₅₀ (μM)hCA II IC₅₀ (μM)
4k (Analog)1.4931.547
AAZ (Drug)2.261.17

Derivative 4k (4-methoxy-substituted) outperforms acetazolamide (AAZ) against hCA I, with Kᵢ = 0.356 ± 0.0 μM versus AAZ’s Kᵢ = 2.26 μM . Molecular docking attributes this to:

  • Hydrogen bonding between the hydrazide carbonyl and Thr199.

  • π-Stacking of the methoxybenzylidene group with Phe91 .

Applications and Future Directions

Therapeutic Prospects

  • Antiglaucoma Agents: hCA II inhibition correlates with reduced intraocular pressure, positioning the compound as a candidate for ocular hypertension management .

  • Antimicrobials: Structural similarity to PheRS inhibitors supports repurposing against multidrug-resistant pathogens .

  • Anticancer Scaffolds: Benzimidazole cores intercalate DNA, warranting cytotoxicity assays against cancer cell lines.

Industrial Relevance

  • Coordination Chemistry: The hydrazide group chelates transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

  • Polymer Science: Incorporation into supramolecular polymers via hydrogen-bonding networks.

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